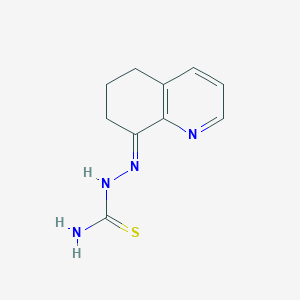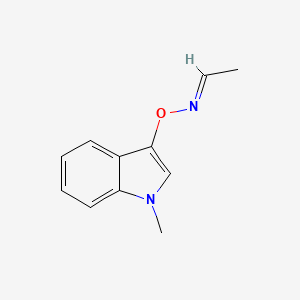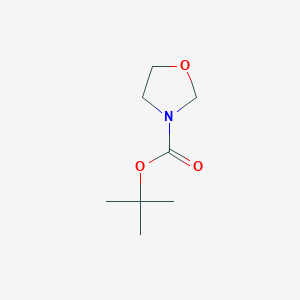
N-(4,5-Dimethyl-1,3-oxazol-2-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dimethyloxazol-2-yl)-N-methylacetamide is a heterocyclic compound featuring an oxazole ring substituted with methyl groups at positions 4 and 5, and an acetamide group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyloxazol-2-yl)-N-methylacetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-2-methylpropan-1-ol with acetic anhydride to form the oxazoline intermediate, which is then oxidized to the oxazole derivative. The final step involves the acylation of the oxazole with methylamine to yield N-(4,5-dimethyloxazol-2-yl)-N-methylacetamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyloxazol-2-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: Reduction of the oxazole ring can yield oxazolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ceric ammonium nitrate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Oxazolone derivatives.
Reduction: Oxazolidine derivatives.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Scientific Research Applications
N-(4,5-dimethyloxazol-2-yl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyloxazol-2-yl)-N-methylacetamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-(4,5-dimethyloxazol-2-yl)-acetamide: Lacks the N-methyl group, which may affect its biological activity.
N-(4-methyl-5-phenyl-oxazol-2-yl)-N-methylacetamide: Substitution with a phenyl group instead of a methyl group at position 5, which can alter its chemical properties and reactivity.
N-(4,5-dimethyloxazol-2-yl)-N-ethylacetamide: Substitution with an ethyl group instead of a methyl group, potentially affecting its pharmacokinetics and pharmacodynamics.
Uniqueness
N-(4,5-dimethyloxazol-2-yl)-N-methylacetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methyl groups and the acetamide moiety provides a distinct chemical environment that can be exploited in various applications .
Properties
CAS No. |
57068-54-9 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-oxazol-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C8H12N2O2/c1-5-6(2)12-8(9-5)10(4)7(3)11/h1-4H3 |
InChI Key |
WQGUCTZWZZAMQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)N(C)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohepta[b]pyrrole-3-carbonitrile, 2-amino-1,4,5,6,7,8-hexahydro-](/img/structure/B12913874.png)
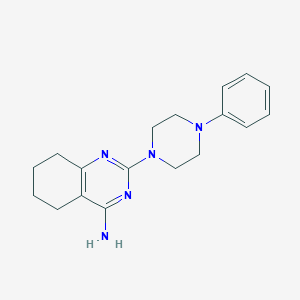
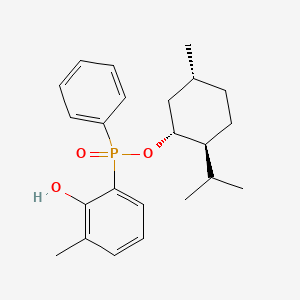
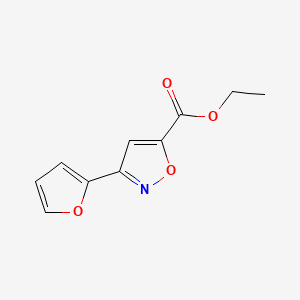
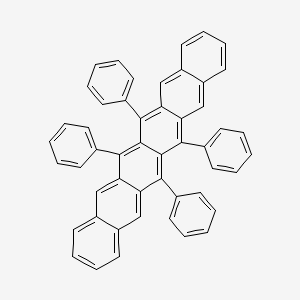
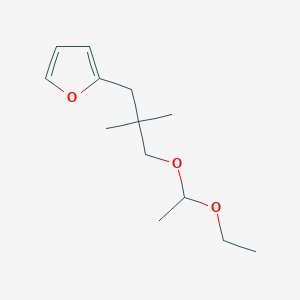
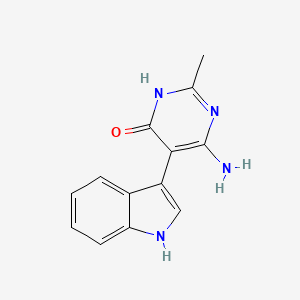
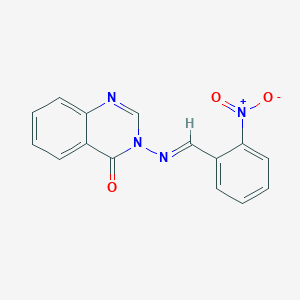
![2H-Pyran-3-carbonitrile, 6-[1,1'-biphenyl]-4-yl-2-oxo-4-(1-pyrrolidinyl)-](/img/structure/B12913903.png)

![Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate](/img/structure/B12913920.png)
